molecular formula C7H12O B11924830 endo-Bicyclo[2.2.1]heptan-2-ol CAS No. 61277-90-5

endo-Bicyclo[2.2.1]heptan-2-ol

Cat. No.: B11924830
CAS No.: 61277-90-5
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-DSYKOEDSSA-N
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Description

endo-Bicyclo[2.2.1]heptan-2-ol: . This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The endo configuration refers to the orientation of the hydroxyl group (-OH) on the second carbon atom, which is directed towards the larger ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using camphor as the starting material. The choice of reducing agent and catalyst can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: Formation of ketones (e.g., norcamphor) or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of esters (e.g., endo-bicyclo[2.2.1]heptan-2-yl acetate), ethers, or halides.

Mechanism of Action

The mechanism of action of endo-Bicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions . The rigid bicyclic structure of the compound allows for specific interactions with enzymes and other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: endo-Bicyclo[2.2.1]heptan-2-ol is unique due to its specific endo configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its exo isomer and other similar compounds.

Properties

CAS No.

61277-90-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

ZQTYQMYDIHMKQB-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2O

Canonical SMILES

C1CC2CC1CC2O

Origin of Product

United States

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